1-(3-Methylbutyl)piperazine
Overview
Description
1-(3-Methylbutyl)piperazine is an organic compound with the molecular formula C9H20N2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(3-Methylbutyl)piperazine, has been explored in various studies . Some methods include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(3-Methylbutyl)piperazine is characterized by a six-membered ring containing two opposing nitrogen atoms . The InChI code for this compound isInChI=1S/C9H20N2/c1-9(2)3-6-11-7-4-10-5-8-11/h9-10H,3-8H2,1-2H3
. Physical And Chemical Properties Analysis
1-(3-Methylbutyl)piperazine has a molecular weight of 156.27 g/mol . Other physical and chemical properties specific to 1-(3-Methylbutyl)piperazine were not found in the search results.Scientific Research Applications
Pharmacological Applications :
- Antidepressant and Antianxiety: A study by Kumar et al. (2017) reported the synthesis of novel derivatives of 4-methyl piperazine with demonstrated antidepressant and antianxiety activities in animal models.
- Oncology and Diagnostic Applications: Research by Abate et al. (2011) focused on developing analogues of a σ receptor ligand with reduced lipophilicity for potential therapeutic and diagnostic applications in oncology.
- Antidiabetic Properties: A study by Le Bihan et al. (1999) identified piperazine derivatives as new antidiabetic compounds, showing promising results in a rat model of diabetes.
Chemical and Material Science Applications :
- Flame Retardant Application: Nguyen et al. (2014) explored the use of piperazine-phosphonates derivatives as flame retardants for cotton fabric.
- Antimicrobial Agents: Research by Patil et al. (2019) involved the design and synthesis of new piperazine derivatives as potential antimicrobial agents.
- Anticancer Activities: Turov (2020) conducted a study on the anticancer activity of polyfunctional substituted 1,3-thiazoles with piperazine substituents.
Analytical Chemistry Applications :
- Mass Spectrometry Enhancements: Qiao et al. (2011) utilized piperazine-based derivatives for enhancing signals in mass spectrometry for peptides.
Neuropharmacology :
- Central Pharmacological Activity: Brito et al. (2018) discussed the use of piperazine derivatives as therapeutic tools for central pharmacological activities such as antipsychotic, antidepressant, and anxiolytic applications.
properties
IUPAC Name |
1-(3-methylbutyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-9(2)3-6-11-7-4-10-5-8-11/h9-10H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCDAGIYEHKJRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434812 | |
Record name | 1-(3-methylbutyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbutyl)piperazine | |
CAS RN |
34581-23-2 | |
Record name | 1-(3-methylbutyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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